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molecular formula C17H17NO B093599 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one CAS No. 17059-74-4

3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one

Cat. No. B093599
M. Wt: 251.32 g/mol
InChI Key: BOCHZOAPGOOZEX-UHFFFAOYSA-N
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Patent
US07205302B2

Procedure details

25.00 g of benzyl phenyl ketone was mixed with 92 ml of N,N-dimethylformamide dimethyl acetal and then heated at reflux for one hour. Almost all of N,N-dimethylformamide dimethyl acetal was evaporated under reduced pressure and the deposited crystal was washed with diethyl ether. After drying, 31.40 g of the desired compound was obtained as a pale yellow crystal having a melting point of 128 to 130° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO[CH:18](OC)[N:19]([CH3:21])[CH3:20]>>[CH3:18][N:19]([CH3:21])[CH:20]=[C:9]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[C:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[O:8]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)CC1=CC=CC=C1
Name
Quantity
92 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Almost all of N,N-dimethylformamide dimethyl acetal was evaporated under reduced pressure
WASH
Type
WASH
Details
the deposited crystal was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
CN(C=C(C(=O)C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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